molecular formula C12H11N3OS B2357673 N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide CAS No. 1286706-01-1

N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide

Cat. No.: B2357673
CAS No.: 1286706-01-1
M. Wt: 245.3
InChI Key: JQCLNQNTWNTXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide is a pyridazine-based compound featuring a 4-mercaptophenyl substituent at the 6-position of the pyridazine ring and an acetamide group at the 3-position. The mercaptophenyl group introduces a thiol (-SH) moiety, which may facilitate interactions with biological targets via hydrogen bonding or redox activity.

Properties

IUPAC Name

N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-8(16)13-12-7-6-11(14-15-12)9-2-4-10(17)5-3-9/h2-7,17H,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCLNQNTWNTXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)C2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Mercaptophenyl Group: The mercaptophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable mercaptan (thiol) reacts with a halogenated pyridazine derivative.

    Acetamide Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The mercaptophenyl group in this compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide is largely dependent on its interaction with specific molecular targets. The mercaptophenyl group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The pyridazine ring may also interact with various biological receptors or enzymes, modulating their function. The acetamide group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazine Cores

  • CB-839 (Clinical Glutaminase Inhibitor) :
    CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide) shares the pyridazine-acetamide backbone but incorporates a trifluoromethoxy-phenyl group and a thiadiazole extension. This structural complexity enhances metabolic stability and potency, as demonstrated in its ability to suppress tumor growth in combination with 2-PMPA (a glutamate analog) . Compared to N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide, CB-839’s trifluoromethoxy group likely improves lipophilicity and target engagement, while the thiadiazole moiety may confer selectivity for glutaminase.

  • N-(6-(Methoxy)pyridazin-3-yl)amine Derivatives :
    Patent EP 4003989 describes N-methyl derivatives with methoxy substituents (e.g., N-(6-(methoxy)pyridazin-3-yl)amine) as Autotaxin (ATX) modulators for inflammatory respiratory diseases . Replacing the mercaptophenyl group with methoxy reduces thiol-mediated reactivity but enhances solubility. This substitution shifts therapeutic focus from oncology (glutaminase inhibition) to anti-inflammatory pathways (ATX modulation), illustrating how substituents dictate biological targeting.

Benzothiazole and Quinoline Derivatives

  • N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide: This benzothiazole-based analog () replaces the pyridazine core with a benzothiazole ring and introduces a sulfamoyl group. Unlike the pyridazine derivatives, benzothiazoles are often associated with tyrosine kinase inhibition or antimicrobial activity, highlighting core-dependent pharmacological divergence .
  • Quinoline-Piperidine Hybrids: Compounds like N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () feature quinoline cores with piperidine-acetamide side chains. These analogs target kinases or topoisomerases, contrasting with the pyridazine-based compounds’ focus on glutaminase or ATX .

Imidazo-Pyridazine and Imidazo-Pyridine Derivatives

  • 5-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)-N-(2-oxoethyl)acetamide: This phosphatidylinositol 4-kinase IIIβ (PI4KB) inhibitor () incorporates an imidazo-pyridazine hybrid core with chloro and ethylpyridinyl substituents. The chloro group enhances electrophilicity, while the oxoethyl-acetamide side chain may facilitate covalent binding. Compared to this compound, this compound’s imidazo-pyridazine core broadens kinase selectivity but reduces thiol-mediated redox activity .
  • Imidazo[1,2-a]pyridine Acetamides :
    Derivatives like 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide () replace pyridazine with imidazo-pyridine, altering electronic properties and metabolic pathways. The methylphenyl group enhances blood-brain barrier penetration, making these analogs relevant for neurological targets (e.g., GABA receptors). The acetamide group remains conserved, underscoring its role in scaffold functionality .

Key Comparative Data

Compound Class Core Structure Key Substituents Biological Target Therapeutic Area Reference
Pyridazine-Acetamide Pyridazine 4-Mercaptophenyl, Acetamide Glutaminase (hypothesized) Oncology
CB-839 Pyridazine-Thiadiazole Trifluoromethoxy-phenyl, Thiadiazole Glutaminase Oncology (clinical trial)
Methoxy-Pyridazine Pyridazine Methoxy, N-Methyl Autotaxin (ATX) Respiratory Inflammation
Benzothiazole-Diphenyl Benzothiazole Sulfamoyl, Diphenylacetamide Kinases/Enzymes Undisclosed
Quinoline-Piperidine Quinoline Cyano, Tetrahydrofuran-oxy Kinases Oncology/Inflammation
Imidazo-Pyridazine Imidazo[1,2-b]pyridazine Chloro, Ethylpyridinyl PI4KB Antiviral/Oncology
Imidazo-Pyridine Imidazo[1,2-a]pyridine Methylphenyl, Acetamide GABA Receptors Neurology

Research Findings and Mechanistic Insights

  • Substituent Impact : The 4-mercaptophenyl group in this compound may confer redox activity or metal-binding capacity, unlike methoxy or trifluoromethoxy groups in analogs . Thiol groups are prone to oxidation, which could limit stability but enable targeted disulfide bond formation in enzymes.
  • Core Structure Influence: Pyridazine derivatives exhibit distinct electronic profiles compared to benzothiazole or quinoline analogs, affecting solubility and binding to polar active sites (e.g., glutaminase vs. kinase pockets) .
  • Therapeutic Versatility: While CB-839 and quinoline derivatives are oncology-focused, methoxy-pyridazine and imidazo-pyridine analogs target inflammation or neurology, demonstrating scaffold adaptability .

Biological Activity

N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound features a pyridazine ring, which is known for its diverse pharmacological properties. The presence of the 4-mercaptophenyl group enhances its chemical reactivity and potential biological interactions. The molecular structure can be represented as follows:

N 6 4 mercaptophenyl pyridazin 3 yl acetamide\text{N 6 4 mercaptophenyl pyridazin 3 yl acetamide}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various compounds, it has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Mycobacterium tuberculosis6.9 μg/mL

The compound's efficacy against Staphylococcus aureus and Mycobacterium tuberculosis highlights its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)Reference
HCT-116 (Colon Carcinoma)15.0
MCF-7 (Breast Carcinoma)10.5
A549 (Lung Carcinoma)12.0

These findings suggest that the compound may interfere with cancer cell proliferation through various biochemical pathways.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Target Interaction : The pyridazine ring is associated with interactions at the gonadotropin-releasing hormone receptor and other molecular targets.
  • Biochemical Pathways : It influences multiple pathways, potentially affecting cell signaling and apoptosis.
  • Pharmacokinetics : Its structural features may enhance absorption and bioavailability, contributing to its therapeutic effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Antimicrobial Efficacy : A study involving a series of pyridazine derivatives revealed that those containing the mercaptophenyl group exhibited superior antibacterial activity compared to their non-thiol counterparts .
  • Cancer Cell Line Studies : In a comparative analysis of various acetamide derivatives, this compound demonstrated significant cytotoxicity against HCT-116 cells, suggesting its potential role as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.